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Compound of Interest

2-Chloro-4-
Compound Name:
(dimethylamino)nicotinonitrile

Cat. No.: B186911

An In-Depth Technical Guide to 2-Chloro-4-(dimethylamino)nicotinonitrile: Synthesis,
Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-4-
(dimethylamino)nicotinonitrile, a heterocyclic compound of significant interest to
researchers, scientists, and professionals in the field of drug development. We will delve into its
core physicochemical properties, provide a detailed synthetic pathway, discuss its
characterization, and explore its strategic application as a versatile intermediate in modern
medicinal chemistry, particularly in the design of kinase inhibitors.

Introduction: A Strategic Building Block

2-Chloro-4-(dimethylamino)nicotinonitrile (CAS No. 147992-80-1) is a substituted pyridine
derivative that serves as a valuable scaffold in organic synthesis. Its structure is distinguished
by three key functional groups integrated into a stable aromatic core:

e A pyridine ring, a foundational element in numerous pharmaceuticals due to its ability to
engage in hydrogen bonding and other key interactions with biological targets.

e A 2-chloro substituent, which acts as an excellent leaving group for nucleophilic aromatic
substitution (SNAr) reactions. This provides a reliable chemical handle for introducing a wide
array of functionalities to build molecular complexity.
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» A 4-(dimethylamino) group, an electron-donating moiety that modulates the electronic
properties of the pyridine ring, influencing its reactivity and providing a potential interaction
point for target binding. The dimethylamine pharmacophore is present in a wide range of
FDA-approved drugs.

e A 3-cyano (nitrile) group, a versatile functional group that can act as a hydrogen bond
acceptor, a precursor for other functional groups (e.g., amides, carboxylic acids), or a key
contributor to the molecule's overall polarity and binding affinity.[1]

The confluence of these features makes 2-Chloro-4-(dimethylamino)nicotinonitrile a
strategic starting point for the synthesis of compound libraries aimed at discovering novel
therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 2-Chloro-4-(dimethylamino)nicotinonitrile are summarized in
the table below. These identifiers are crucial for sourcing, regulatory compliance, and analytical
characterization.

Property Value Source(s)

CAS Number 147992-80-1 [2][3]

Molecular Formula CsHsCIN3 [2]

Molecular Weight 181.62 g/mol [2][3]
2-chloro-4-

IUPAC Name (dimethylamino)pyridine-3- [2]
carbonitrile
2-Chloro-4-

Synonyms . o [4]
(dimethylamino)nicotinonitrile

Appearance Solid (typical)

SMILES CN(C)clcenc(clC#N)CI [2]
CAMVNWAYWUPMTI-

InChl Key
UHFFFAOYSA-N
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Synthesis and Characterization

The synthesis of substituted chloronicotinonitriles is a well-established field in heterocyclic
chemistry. While multiple routes are possible, a common and effective strategy involves the
cyclization of an acyclic precursor followed by chlorination.

Proposed Synthetic Protocol

The following protocol is a robust, two-step procedure adapted from established methodologies
for synthesizing analogous 2-chloropyridine structures.[5] It begins with the condensation of an
enaminone with an active methylene compound, followed by a cyclizing chlorination.

Step 1: Synthesis of the Dicyanodienamine Intermediate

e To a stirred solution of (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) in methanol, add
malononitrile (1.0 eq) and a catalytic amount of a weak base such as piperidine or (3-alanine
(0.05 €eq).

o Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture to room temperature and then place it in an ice bath to
facilitate precipitation of the product.

« Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield the
intermediate, 2-cyano-5-(dimethylamino)penta-2,4-dienamide.

Step 2: Cyclization and Chlorination to 2-Chloro-4-(dimethylamino)nicotinonitrile

o Caution: This step should be performed in a well-ventilated chemical fume hood as it
involves corrosive reagents and evolves HCI gas.

 In aflask equipped with a reflux condenser and a gas trap (e.g., a bubbler connected to a
sodium hydroxide solution), add the dienamide intermediate from Step 1 (1.0 eq).

e Slowly add phosphorus oxychloride (POCIs) (2.0-3.0 eq). A co-reagent like phosphorus
pentachloride (PCls) (0.5 eq) can be added to enhance the reaction.
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e Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction mixture will
typically become a dark, viscous solution.

 After cooling to room temperature, slowly and carefully quench the reaction mixture by
pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process.

o Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium
hydroxide until the pH is approximately 7-8.

» Extract the aqueous layer three times with a suitable organic solvent, such as
dichloromethane or ethyl acetate.

o Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate
the solvent under reduced pressure to yield the crude product.

» Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate
gradient) or recrystallization to obtain pure 2-Chloro-4-(dimethylamino)nicotinonitrile.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-Chloro-4-(dimethylamino)nicotinonitrile.

Predicted Analytical Characterization

While a publicly available, fully characterized spectrum for this specific molecule is not readily
available, its spectral properties can be reliably predicted based on its structure and data from
closely related analogs, such as 2-chloro-4-methyl-3-pyridinecarbonitrile.[6]
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Technique Expected Signature Rationale
The two pyridine protons will
appear as doublets. The
6 8.2-8.4 (d, 1H), 6.8-7.0 (d, singlet integrating to 6H is
MR (d, 1H) ( glet integrating
1H), 3.1-3.3 (s, 6H) characteristic of the two
equivalent methyl groups of
the dimethylamino substituent.
Signals correspond to the
0 160-162 (C-NMez2), 152-154 _ o
aromatic carbons, the nitrile
(C-Cl), 150-152 (CH), 115-117 _ _
13C NMR carbon, and the aliphatic
(C=N), 105-107 (CH), 95-97 _ _
carbons of the dimethylamino
(C-CN), 40-42 (N-CHs)
group.
~2230-2220 (C=N stretch), o )
Key vibrational modes include
~1600-1580 (C=C/C=N o
the sharp, strong nitrile stretch
FTIR (cm™1) stretch), ~1200-1100 (C-N

stretch), ~800-750 (C-CI
stretch)

and characteristic aromatic

ring vibrations.

Mass Spec (El)

M+ at m/z 181/183 (approx.
3:1 ratio)

The molecular ion peak will
show the characteristic isotopic
pattern for a molecule

containing one chlorine atom.

Applications in Drug Discovery

The true value of 2-Chloro-4-(dimethylamino)nicotinonitrile lies in its role as a versatile

intermediate for creating more complex molecules with therapeutic potential, especially in the

highly competitive field of kinase inhibitor development.[7][8][9]

The Scaffold in Kinase Inhibitor Design

Protein kinases are a major class of drug targets for cancer and inflammatory diseases. Many

kinase inhibitors are designed to bind to the ATP pocket of the enzyme. The 2-chloropyridine

moiety is an excellent starting point for this strategy. The chlorine atom can be displaced by a

nucleophile (typically an amine from another heterocyclic ring system) to form a new C-N bond.

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.benchchem.com/product/b186911?utm_src=pdf-body
https://www.researchgate.net/publication/355172821_Small_Molecule_Kinase_Inhibitor_Drugs_1995-2021_Medical_Indication_Pharmacology_and_Synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11796325/
https://www.chemicalkinomics.com/drug-discovery-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

This reaction connects the pyridine core to another part of the inhibitor, often designed to

interact with the "hinge region” of the kinase, a critical anchoring point for many inhibitors.[10]

Core Intermediate
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Caption: Strategic use of the scaffold in kinase inhibitor synthesis.
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A Logical Workflow for Lead Generation

Researchers can employ this intermediate in a logical workflow to rapidly generate and test
new potential drug candidates.

o Library Synthesis: React 2-Chloro-4-(dimethylamino)nicotinonitrile with a diverse library
of amines (R-NHz) or alcohols (R-OH) via SNAr to create a set of novel compounds.

» Structure-Activity Relationship (SAR) Studies: Screen the synthesized library against a target
of interest (e.g., a specific protein kinase).

» Biological Evaluation: Assess the activity of the compounds in cellular assays to determine
their effect on cell proliferation, signaling pathways, and other relevant biological outcomes.

o Lead Optimization: Modify the most promising "hits" by altering the R-group or other parts of
the molecule to improve potency, selectivity, and drug-like properties (e.g., solubility,
metabolic stability).

This iterative process, starting from a well-defined and reactive core like 2-Chloro-4-
(dimethylamino)nicotinonitrile, is a cornerstone of modern drug discovery.[9]

Safety and Handling

According to the available Safety Data Sheet (SDS) for CAS 147992-80-1, the compound is not
classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, the
SDS also notes 100% unknown acute toxicity, warranting careful handling.
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Hazard Information Precautionary Measures
GHS Classification Not considered hazardous
Acute Toxicity Unknown

Handle in accordance with good industrial
Handii hygiene and safety practice. Use in a well-
andlin
I ventilated area or chemical fume hood. Avoid

creating dust.

) ) Wear safety glasses with side-shields,
Personal Protective Equipment (PPE) _ o
protective gloves (e.g., nitrile), and a lab coat.

Keep container tightly closed in a dry, cool, and
Storage well-ventilated place. Store at room

temperature.

) ) Strong oxidizing agents. Contact with acids may
Incompatible Materials . .
liberate toxic gas.

Under thermal decomposition, can release
Hazardous Decomposition hydrogen cyanide, carbon oxides, nitrogen

oxides (NOx), and phosgene.

Expert Insight: The lack of a formal hazard classification should not be interpreted as a lack of
potential risk. Given the unknown toxicity profile and the potential for hazardous decomposition,
this compound should be handled with the standard level of care afforded to all novel research
chemicals.

Conclusion

2-Chloro-4-(dimethylamino)nicotinonitrile is more than just a chemical compound; it is a
strategic tool for innovation in medicinal chemistry. Its well-defined structure, featuring a
reactive chlorine atom for facile derivatization and other key pharmacophoric elements, makes
it an ideal starting point for the synthesis of novel molecular entities. For researchers and
scientists in drug development, understanding the properties, synthesis, and strategic
application of this scaffold provides a direct and efficient pathway to exploring new chemical
space in the quest for next-generation therapeutics.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b186911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

References

o Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.
(CN103508945A).

e Fleming, F. F, et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the
Nitrile Pharmacophore. Journal of Medicinal Chemistry.

e J. Med. Chem. (2018). GNF-7, a multi-targeted kinase inhibitor selectively suppresses
proliferation of AML patients driven cancer cells.

o European Journal of Medicinal Chemistry. (2017). Discovery of N-(5-((5-chloro-4-((2-
(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-
1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase
inhibitor.

e Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile
and acetone. (US6111112A).

e MDPI. (n.d.). Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of
Dual Inhibitors.

e PubChem. (n.d.). 2-Chloro-4-methyl-nicotinonitrile.

o ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical
Indication, Pharmacology, and Synthesis.

o Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
(US6399781B1).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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